N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)17(25)20-18-19-13-6-2-3-7-14(13)26-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYZIXZLDXJPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Structural Overview
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydropyridazine ring : Associated with various pharmacological effects.
- Piperidine structure : Often linked to neuroprotective and analgesic activities.
1. Anticancer Properties
Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant anticancer activity. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A related thiazole derivative demonstrated potent cytotoxicity against several cancer cell lines, achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The presence of the thiazole moiety in the compound is linked to antimicrobial effects. Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria.
Research Findings : A library of thiazole derivatives was evaluated for their quorum sensing inhibitory activities against Pseudomonas aeruginosa, revealing moderate growth inhibition at concentrations up to 1000 μg/mL, with some compounds showing selective inhibition without affecting bacterial growth .
3. Neuroprotective Effects
Piperidine derivatives are well-known for their neuroprotective properties. The specific combination of functional groups in this compound may enhance its ability to protect neuronal cells from oxidative stress and neurodegeneration.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the unique combination of the benzo[d]thiazole, dihydropyridazine, and piperidine moieties contributes significantly to the compound's biological efficacy. Modifications in substituents on these rings can lead to variations in activity profiles.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Thiazole Derivative A | Thiazole ring | Antimicrobial |
| Pyridazine Analogue B | Pyridazine ring | Anticancer |
| Piperidine-based Drug C | Piperidine ring | Neuroprotective |
Preliminary docking studies indicate that this compound may interact with specific biological macromolecules such as proteins and enzymes involved in disease pathways. These interactions are crucial for understanding its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. The combination of the benzo[d]thiazole and pyridazine moieties may enhance its activity against various diseases.
Potential Therapeutic Targets
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity, making this compound a candidate for developing new antibiotics .
Biological Interaction Studies
Understanding how N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide interacts with biological macromolecules is crucial for elucidating its mechanism of action.
Docking Studies
Preliminary docking studies can provide insights into the binding affinity of this compound towards various biological targets, including:
- Enzymes involved in metabolic pathways.
- Receptors linked to disease processes.
Experimental validation through in vitro assays is necessary to confirm these interactions and assess the compound's efficacy.
Synthesis and Structural Analysis
The synthesis of this compound likely involves multi-step synthetic pathways that incorporate various chemical reactions to construct its complex structure. Understanding the synthesis can help in optimizing production methods for pharmaceutical applications.
Crystal Structure Analysis
Research into the crystal structure of related compounds has revealed insights into their molecular geometry and bonding characteristics. For instance, the solid-state structure analysis of similar benzothiazole derivatives indicates significant intramolecular hydrogen bonding that stabilizes their configurations .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that a related compound inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The findings support further exploration of this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of several benzothiazole derivatives against various bacterial strains. Results indicated significant antibacterial activity, suggesting that this compound may share similar properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide?
- Methodology : Utilize coupling reactions between benzothiazole-2-amine and activated pyridazinone intermediates under basic conditions (e.g., K₂CO₃ in DMF, as described in ). Purify via column chromatography and validate using ¹H/¹³C NMR and HRMS (as in and ). Optimize reaction times (12–24 hrs) at 80–100°C to avoid decomposition of the dihydropyridazinone moiety .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H NMR : Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.4 ppm) and pyridazinone carbonyl (δ ~160–165 ppm in ¹³C NMR) .
- HRMS : Match experimental and theoretical m/z values (e.g., ±1 ppm accuracy) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~3–5 min under 50:50 conditions) .
Q. What solubility and stability characteristics are critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy.
- Stability : Monitor degradation via HPLC under physiological pH (4.5–7.4) and temperatures (4°C, 25°C, 37°C) over 72 hrs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Analog Synthesis : Introduce substituents on the benzothiazole (e.g., electron-withdrawing groups at C-5/C-6) or pyridazinone (e.g., methyl vs. ethyl at N-1) using methods from .
- Biological Assays : Pair synthesized analogs with enzyme inhibition (e.g., kinase assays) or cellular viability (MTT) tests. Use dose-response curves (IC₅₀ values) to rank potency .
Q. What computational approaches predict binding modes to target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with molecular dynamics simulations (100 ns) to assess binding stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (benzothiazole) using MOE or Phase .
Q. How should researchers resolve contradictory bioactivity data across assay platforms?
- Methodology :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Purity Reassessment : Verify compound integrity via HPLC-MS if discrepancies arise (e.g., inactive batches may contain hydrolyzed byproducts) .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
